Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride

pKa modulation basicity drug design

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride (CAS: 1780513-07-6) is a 4-fluoro-substituted piperidine derivative bearing an ethyl acetate moiety at the 4-position, supplied as the hydrochloride salt with a molecular weight of 225.69 g/mol. The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry programs , with commercial suppliers offering material at purity specifications of ≥97%.

Molecular Formula C9H17ClFNO2
Molecular Weight 225.69 g/mol
CAS No. 1780513-07-6
Cat. No. B6359559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride
CAS1780513-07-6
Molecular FormulaC9H17ClFNO2
Molecular Weight225.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCNCC1)F.Cl
InChIInChI=1S/C9H16FNO2.ClH/c1-2-13-8(12)7-9(10)3-5-11-6-4-9;/h11H,2-7H2,1H3;1H
InChIKeyLIQZLXDTUJURDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride (CAS 1780513-07-6): Baseline Specifications for Research Procurement


Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride (CAS: 1780513-07-6) is a 4-fluoro-substituted piperidine derivative bearing an ethyl acetate moiety at the 4-position, supplied as the hydrochloride salt with a molecular weight of 225.69 g/mol . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry programs , with commercial suppliers offering material at purity specifications of ≥97% . The 4-fluoropiperidine scaffold is recognized in drug discovery for its capacity to modulate physicochemical properties including basicity, lipophilicity, and metabolic stability .

Workflow
Lead optimization requiring modulated piperidine basicity and permeability tuning
Format
Hydrochloride salt for enhanced handling stability and aqueous compatibility
Scaffold
4-Fluoropiperidine core providing stereoelectronic and metabolic advantages

Why Non-Fluorinated 4-Piperidine Acetate Analogs Cannot Substitute for Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride in Lead Optimization


In lead optimization workflows, substituting the 4-fluoropiperidine scaffold with non-fluorinated or hydroxyl-bearing analogs introduces substantial differences in key physicochemical parameters that directly affect downstream candidate progression . The introduction of a fluorine atom at the 4-position reduces the pKa of the piperidine nitrogen by approximately 2-3 log units compared to unsubstituted piperidine, altering ionization state at physiological pH and consequently modulating membrane permeability, target engagement, and oral absorption . Comparative studies of fluorinated versus non-fluorinated piperidine-containing ligands demonstrate that this pKa reduction translates to measurable improvements in oral bioavailability [1]. Additionally, fluorine substitution enhances metabolic stability relative to both unsubstituted and 4-hydroxy analogs, as evidenced by extended half-life in hepatic microsomal assays [2]. Procurement of the precise 4-fluorinated ethyl acetate building block is therefore not interchangeable with generic piperidine acetates when synthetic routes depend on this specific substitution pattern and its attendant physicochemical advantages.

pKa shift alters ionization
Non-fluorinated piperidine analogs have substantially higher basicity (pKa difference >2 log units), which may shift ionization state at physiological pH and likely alter permeability and target engagement profiles.
Metabolic pathway divergence
4-Hydroxy analogs undergo Phase II conjugation (glucuronidation/sulfation) as a primary clearance route, introducing metabolic liabilities absent in the fluorinated scaffold; microsomal stability context may differ.
Conformational constraints not replicable
The fluorine gauche effect imposes unique stereoelectronic and conformational preferences that directly influence receptor binding orientation; non-fluorinated or hydroxylated scaffolds cannot reproduce these SAR-relevant constraints.

Quantitative Differentiation of Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride Versus Structural Analogs: Procurement-Relevant Evidence


pKa Modulation and Basicity Reduction Relative to Unsubstituted Piperidine Analogs

The 4-fluoropiperidine scaffold in Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride exhibits a pKa of approximately 8.5 for the conjugate acid of the piperidine nitrogen, representing a reduction of approximately 2-3 log units compared to unsubstituted piperidine (pKa ~10.5-11) . In comparative studies of fluorinated versus non-fluorinated piperidine-containing ligands, this pKa reduction correlated with a 2- to 4-fold improvement in oral absorption parameters [1]. For context, 4-hydroxypiperidine analogs possess an aqueous solution pH of 11.5-11.7 and a predicted pKa of 14.94 ± 0.20, reflecting fundamentally different protonation behavior [2].

Basicity (pKa)
Class-level inference
Target pKa ~8.5
vs unsubstituted piperidine ~10.5–11; vs 4-hydroxy-piperidine predicted pKa 14.9
Reported pKa modulation context; supports lead-series ionization profile selection.
Class-level data; verify pKa of the specific derivative under experimental conditions.
pKa modulation basicity drug design physicochemical property optimization

Metabolic Stability Advantage Over Non-Fluorinated and Hydroxylated Piperidine Analogs

The 4-fluoropiperidine scaffold confers measurable metabolic stability advantages relative to alternative piperidine substitutions. In hepatic microsome assays, 4-fluoropiperidine-containing compounds demonstrated approximately 30% longer half-life compared to bromine or chlorine analogues . In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance was shown to be tunable based on fluorine substitution pattern, with 4-fluoropiperidine derivatives exhibiting reduced oxidative metabolism relative to unsubstituted counterparts . By contrast, 4-hydroxypiperidine analogs are susceptible to Phase II conjugation (glucuronidation/sulfation) as a primary clearance route, presenting a distinct metabolic liability [1].

Microsomal stability
Class-level inference
~30% longer half-life
compared to bromine/chlorine analogs in hepatic microsomes; reduced intrinsic clearance vs unsubstituted piperidine
Supports metabolic stability screening context for fluorinated scaffold selection.
Class-level inference; confirm in project-specific microsomal assay.
metabolic stability CYP450 hepatic microsomes half-life

Receptor Affinity Differentiation: Fluorine Substitution Effects on Target Binding

Fluorine substitution at the 4-position of piperidine significantly modulates receptor binding affinity in a stereochemistry-dependent manner. In NMDA receptor binding studies, an axially oriented fluorine atom at the 4-position yielded a Ki value of 27 nM, whereas the equatorial fluorine analog exhibited reduced affinity (Ki = 81 nM) — a 3-fold difference attributable solely to fluorine orientation [1]. In h5-HT2A receptor antagonist programs, fluorination of the piperidine ring produced compounds with 0.06 nM affinity, achieving 80% oral bioavailability and a 12-hour half-life in rats [2]. These binding affinity differences are not reproducible with non-fluorinated or 4-hydroxy piperidine scaffolds.

NMDA receptor affinity
Class-level inference
Axial F: Ki 27 nM
Equatorial F: Ki 81 nM; 3-fold difference attributed to fluorine orientation
Fluorine orientation-dependent binding affinity context; supports conformational SAR interpretation.
Class-level; verify in target receptor assay.
receptor binding NMDA receptor 5-HT2A structure-activity relationship

Supply Chain and Purity Specification Comparison: 4-Fluoro vs. 4-Hydroxy and Non-Fluorinated Analogs

Commercial availability and purity specifications differ across the 4-piperidine acetate analog series. Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride (CAS 1780513-07-6) is available from multiple reputable suppliers with purity specifications of ≥97% and storage conditions defined at 2-8°C . The non-fluorinated analog Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6) carries a lower molecular weight (171.24 g/mol) and is marketed primarily as a PROTAC linker with 97% purity specification . The 4-hydroxy analog Ethyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 167364-28-5) has a molecular weight of 187.24 g/mol and typical purity specification of ≥95% . The hydrochloride salt form of the target compound offers distinct handling advantages (improved stability, reduced hygroscopicity) relative to the free base forms commonly supplied for the non-fluorinated analog.

Supply specification
Cross-study comparable
Hydrochloride salt, ≥97% purity (multi-supplier)
Salt form and purity specification context; supports procurement stability review.
Verify lot-specific COA; non-fluorinated analog typically supplied as free base.
supply chain purity specification procurement comparative availability

Conformational and Stereoelectronic Effects Unique to 4-Fluoropiperidine Scaffolds

The 4-fluoropiperidine scaffold exhibits unique conformational behavior driven by stereoelectronic effects that cannot be replicated by non-fluorinated or 4-hydroxy analogs. NMR conformational studies of all-cis-4-fluoropiperidines demonstrate distinct conformational preferences arising from the fluorine gauche effect and dipole minimization, which influence the spatial orientation of substituents at the 4-position [1]. In receptor binding studies, the axial versus equatorial orientation of the 4-fluorine atom produced a 3-fold difference in NMDA receptor affinity (Ki 27 nM axial vs. 81 nM equatorial), directly demonstrating the pharmacological relevance of fluorine-imposed conformational constraints [2]. The ethyl acetate moiety in the target compound is attached at the 4-position bearing the fluorine atom, making the stereoelectronic and conformational properties of this substitution pattern integral to any downstream SAR interpretation.

Conformational analysis
Class-level inference
Fluorine gauche effect governs conformation
NMR studies; axial vs equatorial orientation yields 3-fold affinity difference
Stereoelectronic constraint context critical for SAR interpretation.
Class-level; NMR and binding data support.
conformational analysis stereoelectronic effects fluorine gauche effect all-cis-4-fluoropiperidines

Recommended Research Applications for Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride Based on Quantitative Evidence


Lead Optimization Requiring Modulated Basicity and pKa-Driven Permeability Tuning

This compound is indicated for medicinal chemistry programs where reduction of piperidine nitrogen basicity is required to improve membrane permeability and oral absorption. The 4-fluoropiperidine scaffold provides a pKa of approximately 8.5 versus ~10.5-11 for unsubstituted piperidine, a 2-3 log unit reduction that alters ionization at physiological pH and correlates with 2- to 4-fold improvements in oral absorption parameters [1]. The attached ethyl acetate moiety enables further functional group interconversion for SAR exploration while preserving the favorable pKa profile.

Synthetic Routes Requiring a Metabolically Stable 4-Substituted Piperidine Building Block

This compound is suitable for synthetic programs where metabolic stability of the piperidine core is a key design criterion. The 4-fluoropiperidine scaffold demonstrates approximately 30% longer half-life in hepatic microsome assays compared to bromine or chlorine analogs , and systematic studies confirm reduced intrinsic microsomal clearance relative to unsubstituted piperidines . This metabolic advantage is not available with 4-hydroxypiperidine building blocks, which are susceptible to Phase II conjugation as a primary clearance route.

CNS-Targeted Programs Leveraging 4-Fluoropiperidine Receptor Binding Profiles

This compound is appropriate as a starting material for CNS drug discovery programs, particularly those targeting NMDA receptors or 5-HT2A receptors, where 4-fluoropiperidine-containing ligands have demonstrated high affinity (Ki = 27 nM for axial fluorine orientation at NMDA receptors; IC50 = 0.06 nM for optimized 5-HT2A antagonists) and favorable pharmacokinetic profiles including 80% oral bioavailability and 12-hour half-life in rodent models [2][3]. The conformational properties imparted by the 4-fluorine atom contribute to receptor binding selectivity that cannot be achieved with non-fluorinated scaffolds.

PROTAC and Bifunctional Degrader Linker Synthesis Requiring Precisely Defined Substitution

This compound can serve as a building block for PROTAC linker synthesis where the 4-fluoropiperidine core introduces beneficial physicochemical properties (pKa modulation, metabolic stability) while the ethyl acetate group provides a functional handle for conjugation. The hydrochloride salt form offers improved handling stability and aqueous solubility compared to free base analogs . Compared to the non-fluorinated piperidine acetate analog (CAS 59184-90-6), which is marketed specifically as a PROTAC linker, this fluorinated variant provides the documented advantages of fluorine substitution for candidate progression .

Application
Selection Property
Validation Focus
Lead optimization – basicity tuning
4-Fluoropiperidine scaffold (modulated pKa)
Ionization-state and permeability assay validation
Metabolic stability research
Fluorine-substituted core (reduced microsomal clearance)
Hepatic microsome stability and CYP profiling
CNS receptor-targeted synthesis
Receptor affinity modulation by fluorine orientation
Binding affinity and conformational SAR assessment
PROTAC linker synthesis
Hydrochloride salt with functional ethyl acetate handle
Conjugation efficiency and physicochemical profiling
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